Tetrandrine
Overview
Description
Tetrandrine is a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra and other Chinese and Japanese herbs . It is known for its calcium channel blocking properties and has been studied for its anti-inflammatory, immunologic, and antiallergenic effects . This compound has shown potential therapeutic value in treating various conditions, including liver disease, liver cancer, lung silicosis, liver cirrhosis, and rheumatoid arthritis .
Mechanism of Action
Target of Action
Tetrandrine, a bis-benzylisoquinoline alkaloid, primarily targets calcium channels . It also interacts with the NMDA receptor and the two-pore channel 2 (TPC2) in host cells . These targets play crucial roles in various cellular processes, including cell signaling, muscle contraction, and neurotransmission.
Mode of Action
This compound acts as a calcium channel blocker , inhibiting the flow of calcium ions into cells. This action can lead to vasodilation, reducing blood pressure . As an NMDA receptor antagonist , it can modulate neurotransmission . This compound’s ability to block TPC2 can inhibit virus replication .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce autophagy in a manner dependent on mTOR inactivation . It also influences the NF-κB, MAPK, ERK, and STAT3 signaling pathways , which are involved in inflammation, cell proliferation, and apoptosis.
Pharmacokinetics
It’s known that this compound haspoor water solubility and low oral bioavailability . Its half-life is also long, which can lead to unexpected side effects . To enhance its stability and efficacy, this compound has been encapsulated in nanoparticle delivery systems .
Result of Action
This compound has various molecular and cellular effects. It can induce cancer cell apoptosis , autophagy , and cell cycle arrest . It also inhibits cell proliferation , migration , and invasion , and can ameliorate metastasis and suppress tumor cell growth . Furthermore, it has anti-inflammatory , immunologic , and antiallergenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dosage and duration of treatment with this compound need to be carefully managed to avoid unexpected side effects caused by its long half-life . Additionally, this compound’s poor water solubility and low oral bioavailability may be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Tetrandrine interacts with various enzymes, proteins, and other biomolecules. It has been shown to have significant efficacy in inflammatory conditions such as rheumatoid arthritis, hepatitis, nephritis, etc., through NF-κB, MAPK, ERK, and STAT3 signaling pathways . The nature of these interactions involves the regulation of the body’s imbalanced metabolic pathways, reversing the inflammatory process, reducing other pathological damage caused by inflammation, and preventing the vicious cycle .
Cellular Effects
This compound has been reported to induce cancer cell apoptosis, autophagy and cell cycle arrest, inhibit cell proliferation, migration and invasion, ameliorate metastasis and suppress tumour cell growth . It has also been shown to have anti-inflammatory, immunologic and antiallergenic effects .
Molecular Mechanism
This compound’s mechanism of action at the molecular level involves inducing apoptosis via classical caspase-dependent pathway and modulation of Bcl-2 family of proteins . It also inhibits the degranulation of mast cells . It has a quinidine-like anti-arrhythmic effect and vasodilatory properties, which can therefore reduce blood pressure .
Temporal Effects in Laboratory Settings
This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It has been shown to have significant efficacy in inflammatory conditions over time .
Dosage Effects in Animal Models
This compound has shown to have definite antitumour activities in animal models . The safety, bioavailability and pharmacokinetic parameter studies on this compound are very limited in animal models, especially in clinical settings .
Metabolic Pathways
This compound can regulate the body’s imbalanced metabolic pathways . It reverses the inflammatory process, reduces other pathological damage caused by inflammation, and prevents the vicious cycle .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been shown to have significant efficacy in inflammatory conditions such as rheumatoid arthritis, hepatitis, nephritis, etc., through NF-κB, MAPK, ERK, and STAT3 signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrandrine can be synthesized through various methods, including the microfluidic method and the phase inversion method. The microfluidic method involves the preparation of this compound nanocrystals using glycyrrhetinic acid as a stabilizer . The optimal preparation prescription is determined through a single-factor test and Box-Behnken response surface method . The phase inversion method involves the preparation of this compound-phospholipid complex loaded lipid nanocapsules using mannitol as a cryoprotectant .
Industrial Production Methods: Industrial production methods for this compound involve the extraction of the compound from the root block of Stephania tetrandra. The extraction process typically includes the use of ionic liquid-based ultrasound-assisted extraction .
Chemical Reactions Analysis
Types of Reactions: Tetrandrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit the expression of drug efflux pump genes, such as MDR1, FLU1, CDR1, and CDR2 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogens for structural modification, palladium-catalyzed coupling reactions, and quaternary ammonium salts on the tertiary amine of isoquinoline .
Major Products Formed: The major products formed from the reactions involving this compound include modified this compound derivatives with enhanced pharmacological activities .
Scientific Research Applications
Tetrandrine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a calcium channel blocker and has been studied for its cardiovascular effects . In biology, this compound has been shown to inhibit the entry of Ebola virus into host cells and has potential therapeutic efficacy against Ebola . In medicine, this compound has been studied for its anti-inflammatory, anti-cancer, analgesic, anti-fibrotic, anti-allergic, hypoglycemic, and anti-hypertensive effects . In industry, this compound is used in the preparation of nanocrystals and lipid nanocapsules for drug delivery .
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
Record name | Tetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (+)-Tetrandrine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |
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Record name | Selenophene 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrandrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14066 | |
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Record name | DL-Tetrandine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |
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Record name | tetrandrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | S,S-(+)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrandrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRANDRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TETRANDRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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